Boc-4-Amino-D-phenylalanine
Description
Contextualizing Boc-4-Amino-D-phenylalanine within Non-Canonical Amino Acid Chemistry
In the realm of biochemistry, there are 20 standard, or canonical, amino acids that are the fundamental building blocks of proteins, encoded directly by the universal genetic code. nih.gov However, the scope of amino acid chemistry extends far beyond these 20, into the domain of non-canonical amino acids (ncAAs). nih.gov These are amino acids that are not among the 20 standard ones and can be introduced into peptides and proteins through various methods, offering a way to modify their properties. nih.gov
This compound is a prime example of a non-canonical amino acid. Its structure deviates from the canonical L-phenylalanine, featuring an amino group at the fourth position of the phenyl ring and a D-stereochemical configuration. This "unnatural" structure is precisely what makes it valuable in chemical synthesis, allowing for the creation of novel peptides and other molecules with tailored functions. nih.gov The introduction of such ncAAs can lead to enhanced stability, novel biological activity, and unique structural characteristics in the resulting compounds. nih.govwiley.com
Role of the Boc Protecting Group in Facilitating Complex Synthesis
The "Boc" in this compound stands for tert-butyloxycarbonyl. This group is a crucial component in the practice of peptide synthesis, serving as a protecting group for the α-amino group of the amino acid. nih.govamericanpeptidesociety.org In the intricate process of building a peptide chain, it is essential to control which amino and carboxyl groups react to form peptide bonds. libretexts.org The Boc group effectively "caps" the amino group, preventing it from reacting out of turn. americanpeptidesociety.orglibretexts.org
The Boc protecting group is known for its stability under a range of conditions, yet it can be readily removed when desired. americanpeptidesociety.org This removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This controlled deprotection allows for the stepwise addition of amino acids to a growing peptide chain, a cornerstone of solid-phase peptide synthesis (SPPS). libretexts.orgiris-biotech.de While other protecting groups like Fmoc exist, the Boc strategy remains advantageous in specific scenarios, such as in the synthesis of short peptides or for sequences that are prone to certain side reactions under the basic conditions used for Fmoc removal. americanpeptidesociety.org
Significance of D-Configuration in Stereoselective Synthesis and Biological Activity
Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two mirror-image forms, or enantiomers: the L-form and the D-form. jpt.com In nature, the vast majority of amino acids found in proteins are in the L-configuration. jpt.com this compound, as its name indicates, possesses the D-configuration. This stereochemistry is of profound importance in both synthetic chemistry and biology.
In stereoselective synthesis, the use of D-amino acids allows for the creation of peptides with specific three-dimensional structures. jpt.com This is critical because the biological activity of a peptide is often intimately linked to its shape, which determines how it interacts with other molecules in the body, such as receptors and enzymes. jpt.commdpi.com
From a biological standpoint, the incorporation of D-amino acids can have significant effects. Peptides containing D-amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins. nih.gov This increased stability can lead to a longer duration of action for peptide-based drugs. jpt.commdpi.com Furthermore, the presence of D-amino acids can alter the biological activity of a peptide, sometimes leading to enhanced potency or even entirely new functions. mdpi.comnih.gov For instance, some D-amino acids have been shown to play roles in neurotransmission and can influence bacterial processes like biofilm formation. frontiersin.orgmdpi.com
Overview of Key Research Domains for this compound
The unique combination of features in this compound makes it a valuable tool in several areas of research:
Peptide Synthesis: It serves as a building block for creating peptides with unnatural configurations. These peptides can be used to study protein structure and function, or as potential therapeutic agents. chemimpex.comchemimpex.com The D-configuration and the additional amino group on the phenyl ring allow for the design of peptides with unique conformational properties and potential for further chemical modification.
Drug Development: This compound is utilized in the design of novel pharmaceuticals. chemimpex.comchemimpex.com For example, it has been used in the synthesis of antagonists for the CXCR4 receptor, a target for HIV entry and cancer metastasis. caymanchem.com The incorporation of this non-canonical amino acid can lead to drugs with improved stability and target specificity. chemimpex.comchemimpex.com
Biotechnology and Medicinal Chemistry: In the broader fields of biotechnology and medicinal chemistry, this compound is employed to create biologically active compounds. chemimpex.com Its structure can be a key component in the synthesis of enzyme inhibitors, peptide hormones, and other molecules with therapeutic potential. chemimpex.com Research has explored its use in developing compounds with potential anti-cancer and anti-inflammatory properties. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.3 g/mol |
| CAS Number | 164332-89-2 |
| Appearance | White to off-white powder |
| Synonyms | Boc-D-Phe(4-NH2)-OH, N-tert-butoxycarbonyl-4-amino-D-phenylalanine |
Source: chemimpex.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVQEZKACRLDP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427146 | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164332-89-2 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164332-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Boc 4 Amino D Phenylalanine
Established Synthetic Pathways for Boc-Protected Phenylalanine Derivatives
The creation of chiral amino acids, including functionalized D-phenylalanine derivatives, relies on several robust synthetic strategies. These methods are foundational for accessing the necessary precursors for the target molecule.
Asymmetric hydrogenation is a powerful and well-established method for setting the stereochemistry at the α-carbon of amino acids. beilstein-journals.org This approach typically involves the hydrogenation of a prochiral dehydroamino acid or enamide precursor using a chiral transition-metal catalyst. For the synthesis of D-amino acids, rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed.
A prominent example is the use of rhodium catalysts based on DuPhos ligands. In a large-scale synthesis of a pharmaceutical intermediate, an N-acetyl dehydrophenylalanine derivative was hydrogenated using a [(R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ catalyst to produce the desired N-BOC D-phenylalanine derivative with high enantiomeric excess. acs.org Another study highlights a two-step synthesis where a Horner-Wadsworth-Emmons reaction first yields a Z-selective olefin, which is then subjected to asymmetric hydrogenation with the same [(COD)Rh-(R,R)-Et-DuPhos]BF₄ catalyst, achieving a 97% yield and an enantiomeric excess (ee) exceeding 98%. beilstein-journals.org These methods demonstrate the efficiency and high stereocontrol achievable, making asymmetric hydrogenation a preferred route for producing chiral building blocks. beilstein-journals.orgdoi.org
Table 1: Asymmetric Hydrogenation of Phenylalanine Precursors
| Precursor Type | Catalyst System | Key Outcome | Reference |
|---|---|---|---|
| N-acetyl dehydroamino-acid | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | High enantiomeric excess for D-phenylalanine derivative. | acs.org |
| Z-selective olefin from HWE reaction | [(COD)Rh-(R,R)-Et-DuPhos]BF₄ | >98% ee, 97% yield for the D-amino acid methyl ester. | beilstein-journals.org |
| α-Enamides | Burk's DuPHOS-based Rh(I) catalysts | High enantiomerically pure α-amino acid derivatives (>96% ee). | doi.org |
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the phenyl ring of phenylalanine, allowing for the introduction of a wide array of functional groups. acs.org These reactions typically start with a halogenated or triflated phenylalanine derivative, such as Boc-4-iodo-phenylalanine or a tyrosine-derived triflate.
Commonly used methods include:
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide or triflate. It has been used for the synthesis of 4-arylphenylalanines from tyrosine triflate and various arylboronic acids. acs.org
Stille and Negishi Coupling : These reactions have been successfully applied to the synthesis of C-glycosylated phenylalanine derivatives, demonstrating their utility in creating complex, non-natural amino acids. researchgate.net
Heck Coupling : While not explicitly detailed for this specific application in the provided context, Heck coupling is a standard method for aryl functionalization.
C-H Acylation : Recent advances include the direct, site-selective acylation of the phenylalanine ring in peptides using palladium catalysis, showcasing a powerful method for late-stage functionalization. rsc.org
These cross-coupling strategies are crucial for creating functionalized phenylalanine scaffolds that can subsequently be converted to the desired 4-amino derivative. tandfonline.comresearchgate.net
Table 2: Palladium-Catalyzed Functionalization of Phenylalanine Derivatives
| Reaction Type | Phenylalanine Precursor | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Tyrosine triflate | Arylboronic acids | 4-Arylphenylalanines | acs.org |
| Stille/Negishi Coupling | Iodinated Phenylalanine | Organostannane/Organozinc | C-Glycosylated Phenylalanine | researchgate.net |
| C-H Acylation | Phenylalanine-containing peptides | Aldehydes | Acylated Phenylalanine | rsc.org |
| Carbonylation/Reduction | N-Boc-4-Iodo-L-phenylalanine | Carbon Monoxide / Bu₃SnH | N-Boc-4-formyl-L-phenylalanine | tandfonline.com |
While asymmetric hydrogenation and cross-coupling focus on the chiral center and phenyl ring, reductive alkylation (or amination) strategies are key for modifying the amino group. Traditional methods often involve the reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent. d-nb.info
More advanced, catalytic approaches offer greater efficiency and atom economy. A robust method for the direct N-alkylation of α-amino acid esters utilizes a ruthenium catalyst in a "borrowing hydrogen" process, where an alcohol serves as the alkylating agent, producing only water as a byproduct and retaining stereochemical integrity. d-nb.info Similarly, iridium-catalyzed reductive amination of esters provides another pathway for N-alkylation. wiley.com These methods are essential for synthesizing N-alkylated phenylalanine derivatives, which are common motifs in bioactive compounds. d-nb.infonih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Phenylalanines
Targeted Synthesis of 4-Amino Derivatives
The introduction of the amino group at the C4 position of the phenyl ring is the defining step in the synthesis of Boc-4-Amino-D-phenylalanine. This is typically achieved from either a nitro or a halogenated precursor.
The most direct and common route to this compound involves the chemical reduction of its nitro analogue, Boc-4-nitro-D-phenylalanine. nih.govpeptide.com This precursor is synthesized by nitrating D-phenylalanine followed by the introduction of the Boc protecting group. chemicalbook.com
The reduction of the aromatic nitro group to an amine is a high-yielding and well-established transformation. A typical procedure involves dissolving Boc-4-nitro-L-phenylalanine in methanol (B129727) with a palladium on activated charcoal (Pd/C) catalyst and subjecting the mixture to hydrogen gas. mdpi.com This reaction proceeds efficiently under moderate pressure (e.g., 4 bar) overnight, yielding the desired Boc-4-amino-L-phenylalanine in high yield (e.g., 90.2%). mdpi.com The same conditions are applicable for the corresponding D-isomer.
Table 3: Synthesis via Reduction of Nitro Precursor
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Boc-4-nitro-L-phenylalanine | H₂ (4 bar), 10% Pd/C, Methanol, overnight | Boc-4-amino-L-phenylalanine | 90.2% | mdpi.com |
An alternative, though more complex, pathway starts from a halogenated precursor like Boc-4-iodo-D-phenylalanine. nih.govcymitquimica.com This route offers versatility but requires multiple steps. The iodo group is not typically converted directly to an amine. Instead, it serves as a handle for introducing a nitrogen-containing functionality that can later be reduced to the primary amine.
One such strategy involves an Ullman-type coupling or a Buchwald-Hartwig amination. For instance, a protected 4-iodo-L-phenylalanine derivative can undergo a copper-catalyzed Ullman-type coupling with an azide (B81097) source (e.g., sodium azide). nih.gov The resulting 4-azido-L-phenylalanine intermediate is then reduced to the target 4-amino-L-phenylalanine. The reduction of the azide can be accomplished using various methods, including catalytic hydrogenation. This approach avoids the use of potentially hazardous diazonium intermediates and is suitable for scale-up. nih.gov
Boc-Protection Chemistry for Amino Acids
Process Intensification and Scalability Studies for this compound Production
Continuous flow systems offer several advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety when handling unstable intermediates, and higher space-time yields. beilstein-journals.orgmdpi.com For amino acid derivative synthesis, flow chemistry can reduce reaction times significantly and facilitate purification. researchgate.netchemistryviews.org For example, a flow process for synthesizing β-aminocyclohexanecarboxylic acid derivatives achieved gram-scale production in a safe and straightforward manner. beilstein-journals.org Similarly, a continuous flow synthesis of quaternary amino acids was shown to have higher productivity compared to batch processes. mdpi.com
A reported synthesis of N-Boc-4-aminomethyl-L-phenylalanine, a structurally similar compound, highlights a practical, scalable route. tandfonline.comtandfonline.com This three-step process from N-Boc-4-iodophenylalanine involved a palladium-catalyzed carbonylation, oxime formation, and a final catalytic reduction. tandfonline.comtandfonline.com The final hydrogenation step to produce the aminomethyl group was successfully performed on a 30-gram scale, yielding the product in 95% yield without the need for chromatography. tandfonline.com Such high-yielding steps that avoid complex purification are crucial for scalability. Another large-scale synthesis of a substituted D-phenylalanine derivative for pharmaceutical use was scaled to 150 kg, utilizing an asymmetric hydrogenation as the key step. acs.org
Furthermore, strategies like in situ product recovery (ISPR) are being explored to intensify biocatalytic processes for chiral amine synthesis. researchgate.net Techniques such as membrane-based extraction or crystallization can be coupled with the reaction to remove the product as it is formed, shifting the reaction equilibrium to favor higher yields and mitigating product inhibition. researchgate.netoup.comacs.org
Green Chemistry Principles in this compound Synthesis
Green chemistry seeks to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. scientific.net The synthesis of amino acid derivatives is an area where these principles are increasingly being applied. rsc.orgrsc.org
Key areas of focus in the green synthesis of protected amino acids include:
Solvent Selection: A major goal is the replacement of hazardous and environmentally persistent solvents like N,N-dimethylformamide (DMF) with greener alternatives. unibo.it Studies have demonstrated successful peptide synthesis in solvents like ethyl acetate (B1210297) (EtOAc), which is more environmentally benign. unibo.it Water is also being used as a solvent for certain steps, such as the Boc-protection of amines, which can be performed "on-water" without organic solvents. wikipedia.org
Atom Economy and Reagent Choice: Utilizing reagents that are more efficient and generate less waste is a core principle. For example, using dimethyl carbonate (DMC), a sustainable and cost-effective reagent, has been shown to be an efficient method for the modification of amino acids with high conversion rates. rsc.orgberkeley.edu
Enzymatic and Biocatalytic Methods: Enzymes offer a powerful green alternative to traditional chemical catalysts. They operate under mild conditions (pH, temperature), are highly selective, and can reduce the need for protecting groups and hazardous reagents. techscience.comacs.org For instance, proteases like Alcalase and papain have been used for the synthesis of C-terminal arylamides of N-Cbz-protected amino acids in high yields and without racemization. techscience.comacs.org Similarly, transaminases are being extensively studied and engineered for the asymmetric synthesis of chiral amines from prochiral ketones, often derived from biomass. dovepress.comoup.com The use of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse. dovepress.commdpi.comresearchgate.net
Energy Efficiency: Employing methods that require less energy, such as running reactions at ambient temperature or using more efficient technologies like continuous flow reactors, contributes to a greener process. beilstein-journals.orgscientific.net
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.
Advanced Applications in Peptide Chemistry and Bioconjugation
Boc-4-Amino-D-phenylalanine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and controlled assembly of amino acids into complex peptide sequences. This compound is a valuable component in SPPS, particularly for the creation of modified and D-amino acid-containing peptides. chemimpex.comsmolecule.com The Boc group provides stable protection for the α-amino group, preventing unwanted side reactions during peptide chain elongation, and can be readily removed under acidic conditions. organic-chemistry.org
Incorporation into Bioactive Peptide Sequences
The incorporation of this compound into peptide sequences allows for the introduction of a unique functional handle at a specific position. smolecule.comchemimpex.com This is particularly advantageous in the development of bioactive peptides, such as peptide hormones and enzyme inhibitors. chemimpex.com The 4-amino group on the phenyl ring can serve as a point of attachment for other molecules, enabling the synthesis of complex bioconjugates and peptidomimetics with enhanced biological activity and specificity. chemimpex.comchemimpex.com Researchers have successfully incorporated this amino acid into peptides to create novel therapeutic agents. smolecule.com For instance, derivatives of 4-amino-D-phenylalanine have been used in the synthesis of antagonists for the chemokine receptor CXCR4, which is implicated in various diseases. caymanchem.com
Synthesis of D-Amino Acid Containing Peptides
Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation compared to their all-L-amino acid counterparts. nih.gov This enhanced stability is a highly desirable trait for therapeutic peptides, as it can lead to a longer half-life in vivo. The use of this compound facilitates the synthesis of such peptides. nih.govresearchgate.net The incorporation of D-amino acids can also influence the peptide's conformation and its interaction with biological targets. smolecule.com This strategy has been employed to develop peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com The synthesis of D-amino acid-containing dipeptides has been shown to produce novel effects not observed with L-L-dipeptides, highlighting their potential as functional compounds in pharmaceuticals. nih.gov
Chemical Modification and Derivatization at the 4-Amino Position
The primary amino group at the 4-position of the phenyl ring of this compound provides a versatile site for a wide range of chemical modifications. This functionality allows for the attachment of various moieties to the peptide, thereby altering its properties and function.
Formation of Amides and Carbamates
The 4-amino group can readily undergo acylation reactions to form stable amide bonds. This has been exploited to synthesize a variety of peptide derivatives. For example, the formation of an amide bond with an aromatic carboxylic acid is a key step in the synthesis of certain antibacterial agents. nih.gov Similarly, the reaction of the 4-amino group with activated carboxylic acids or their equivalents allows for the coupling of various small molecules to the peptide. chemimpex.com
Carbamate (B1207046) linkages can also be formed at the 4-amino position. This has been demonstrated in the synthesis of prodrugs, where a therapeutic agent is linked to the amino acid via a carbamate bond. mdpi.com Carbamate bonds can offer good chemical stability and can be designed to be cleaved under specific physiological conditions to release the active drug. mdpi.com
Table 1: Examples of Amide and Carbamate Formation with 4-Amino-phenylalanine Derivatives
| Reactant | Product Type | Application |
| Aromatic Carboxylic Acid | Amide | Synthesis of antibacterial compounds nih.gov |
| Boc-protected amino acids | Amide | Peptide synthesis nih.gov |
| Triphosgene followed by an alcohol | Carbamate | Prodrug synthesis mdpi.com |
Introduction of Reporter Groups (e.g., Fluorescent Tags, Azido (B1232118) Groups)
The ability to introduce reporter groups at a specific site within a peptide is crucial for studying its biological function and localization. The 4-amino group of this compound is an ideal site for the attachment of such groups.
Fluorescent Tags: Fluorescent amino acids are powerful tools for investigating protein-protein interactions, protein folding, and cellular imaging. rsc.org While natural amino acids like tryptophan and tyrosine have intrinsic fluorescence, their photophysical properties can be limiting. rsc.org By attaching a fluorescent dye to the 4-amino group of a phenylalanine residue, researchers can create peptides with tailored fluorescent properties. nih.govbeilstein-journals.org This allows for sensitive detection and tracking of the peptide in biological systems.
Azido Groups: The introduction of an azido group (N₃) at the 4-position creates a bioorthogonal handle that can be selectively reacted with other molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.com Boc-4-azido-D-phenylalanine is a valuable building block for this purpose. chemimpex.com The azide (B81097) functionality is stable under typical peptide synthesis conditions and allows for the late-stage functionalization of the peptide with a wide range of molecules, including other peptides, proteins, or imaging agents. nih.govebi.ac.uk
Table 2: Reporter Groups Introduced at the 4-Amino Position
| Reporter Group | Chemical Functionality | Application |
| Fluorescent Dye | Fluorophore | FRET studies, cellular imaging nih.govbeilstein-journals.org |
| Azido Group (N₃) | Bioorthogonal handle | Click chemistry, bioconjugation chemimpex.comebi.ac.uk |
Bioconjugation Strategies utilizing the 4-Amino Functionality
Bioconjugation is the process of covalently linking two biomolecules. rsc.org The 4-amino group of this compound provides a nucleophilic site that can be targeted for specific bioconjugation reactions. chemimpex.comnetascientific.com After incorporation into a peptide and deprotection of the α-amino group, the 4-amino group can be selectively modified. This allows for the attachment of the peptide to other biomolecules, such as proteins or nucleic acids, or to solid supports. chemimpex.comrsc.org This strategy is widely used in the development of targeted drug delivery systems, diagnostic tools, and novel biomaterials. chemimpex.comnetascientific.com The ability to attach biomolecules to other molecules through bioconjugation can enhance the efficacy of therapeutic agents. chemimpex.com
Design and Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved characteristics such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. researchgate.net The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics. sigmaaldrich.com
The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), where the Boc group serves as a temporary protecting group for the α-amino group of the D-phenylalanine derivative. smolecule.comchemimpex.com This allows for the controlled, stepwise addition of other amino acids to build a specific peptide sequence. smolecule.com The D-configuration of the amino acid is crucial as it imparts resistance to proteolysis, a major hurdle in the therapeutic application of natural L-peptides.
Constrained peptides are another class of molecules where this compound finds application. These are peptides with restricted conformational flexibility, often achieved by introducing cyclic structures or specific non-natural amino acids. google.com This conformational constraint can lead to higher binding affinity and selectivity for their biological targets. The unique stereochemistry of D-amino acids can induce specific turns or helical structures within the peptide backbone. google.com
Role in Modulating Peptide Conformation and Stability
The incorporation of this compound into a peptide chain significantly influences its three-dimensional structure and stability. The D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets, depending on its position and the surrounding amino acid sequence. google.com This modulation of conformation is a powerful tool for designing peptides with specific pharmacological profiles.
Development of Non-Natural Amino Acid Libraries
The creation of libraries of non-natural amino acids is a fundamental aspect of modern drug discovery, enabling the exploration of a vast chemical space for identifying novel therapeutic leads. sigmaaldrich.comnih.gov this compound and its derivatives are important components of these libraries. These libraries can be screened to identify compounds with high affinity and selectivity for a particular biological target.
The synthesis of these libraries often employs combinatorial chemistry approaches, where a large number of different molecules are synthesized simultaneously. nih.gov The versatility of the Boc protecting group and the reactivity of the amino group on the phenyl ring of this compound allow for the introduction of a wide variety of chemical functionalities, further diversifying the library. chemimpex.comchemimpex.com This approach has been instrumental in the discovery of new drug candidates for a range of diseases.
The ability to incorporate unnatural amino acids with diverse side chains into proteins has expanded the functional capabilities of these biomolecules. nih.gov This has led to the development of proteins with enhanced stability, novel catalytic activities, and improved binding affinities for specific ligands.
Medicinal Chemistry and Pharmaceutical Research Applications
Drug Discovery and Development Initiatives
Boc-4-Amino-D-phenylalanine is instrumental in various drug discovery and development efforts, primarily due to its utility in synthesizing modified peptides and other pharmacologically active molecules. chemimpex.comguidechem.comnih.gov The presence of the Boc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development. chemimpex.com
Design of Peptide-Based Therapeutics
The incorporation of this compound into peptide sequences is a key strategy for creating new therapeutic agents. chemimpex.com Its D-amino acid structure helps to create peptides that are less susceptible to breakdown by proteases in the body, which can improve their stability and duration of action. chemimpex.com This enhanced stability is a significant advantage in the design of bioactive peptides intended for therapeutic use, such as hormone replacement therapies. chemimpex.com The ability to introduce specific functional groups through the para-amino position further expands its utility, allowing for the creation of peptides with tailored biological activities. chemimpex.com Researchers utilize this compound as a fundamental component in the synthesis of complex peptides, aiming to develop drugs that can target specific biological pathways with high precision. chemimpex.comchemimpex.com
Enzyme Inhibitors and Receptor Antagonists
The unique structural features of this compound make it a valuable component in the design of enzyme inhibitors and receptor antagonists. chemimpex.com Phenylalanine derivatives, in general, are used in drug design to improve how strongly a drug binds to its target and how specific that binding is, which is particularly relevant in cancer therapy where they can function as enzyme inhibitors or receptor antagonists. For instance, derivatives of 4-Amino-D-phenylalanine have been utilized in the synthesis of antagonists for the CXCR4 receptor, a chemokine receptor implicated in various diseases. caymanchem.com Additionally, peptides containing derivatives of this compound have been investigated for their potential as gonadotropin-releasing hormone (GnRH) antagonists. medchemexpress.com The ability to modify the para-amino group allows for the creation of molecules that can effectively block the active sites of enzymes or the binding sites of receptors, thereby modulating their activity. chemimpex.com
Targeted Delivery Systems and Prodrug Design
The strategic use of this compound extends to the development of advanced drug delivery systems and prodrugs, aiming to enhance therapeutic efficacy and minimize off-target effects.
Prodrugs Utilizing this compound Scaffolds
This compound and its L-isomer are employed in the construction of prodrugs, which are inactive compounds that are converted into active drugs within the body. chemimpex.com This approach is particularly useful for improving the delivery of drugs to specific targets, such as tumors. mdpi.com For example, research has focused on designing prodrugs that can be recognized and transported by specific amino acid transporters, like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. mdpi.comnih.gov By attaching a drug molecule to a phenylalanine scaffold, its uptake into target cells can be facilitated, thereby increasing its concentration at the site of action. mdpi.com Studies have shown that even prodrugs containing D-amino acids can have improved membrane permeability and oral absorption. mdpi.com
A notable example is the development of a sesamol (B190485) prodrug for melanoma, where sesamol was conjugated to L-phenylalanine to target the LAT1 transporter. mdpi.com This strategy aimed to increase the intracellular delivery of the active compound into the target cancer cells. mdpi.com
Bioconjugation for Enhanced Delivery and Efficacy
Bioconjugation, the process of linking a molecule to a biological entity like an antibody or enzyme, is another area where this compound derivatives are valuable. chemimpex.comchemimpex.com This technique is crucial for creating targeted drug delivery systems. netascientific.com By incorporating this amino acid derivative into a peptide or other carrier molecule, it's possible to attach it to a larger biomolecule that can specifically target diseased cells or tissues. chemimpex.comnetascientific.com This approach enhances the delivery and efficacy of therapeutic agents while potentially reducing side effects. chemimpex.comnetascientific.com The versatility of the amino group at the para-position allows for stable and specific conjugation to various biomolecules. chemimpex.com
Applications in Specific Therapeutic Areas
The application of this compound and its derivatives spans several therapeutic areas, reflecting its versatility in drug design.
Oncology: Phenylalanine derivatives are used in drug design for cancer treatments, where they can act as enzyme inhibitors or receptor antagonists to block pathways involved in tumor growth. The development of prodrugs that target amino acid transporters overexpressed on cancer cells is a key strategy. mdpi.comnih.gov
Inflammatory Conditions: Research has explored the potential of compounds incorporating this amino acid for their anti-inflammatory properties. chemimpex.com
Neurological Disorders: The structural similarity of these compounds to amino acids involved in neurotransmitter function makes them useful for designing drugs targeting neurological disorders. chemimpex.com D-phenylalanine itself has been investigated for its potential to alleviate symptoms of Parkinson's disease.
Pain Management: D-phenylalanine is believed to inhibit the breakdown of endorphins, the body's natural painkillers, suggesting its potential in managing chronic pain.
Below is a table summarizing some of the key research applications and findings related to this compound and its derivatives.
| Research Area | Application | Key Findings/Rationale |
| Peptide-Based Therapeutics | Incorporation into peptide chains | The D-amino acid structure enhances stability against enzymatic degradation, improving the half-life of peptide drugs. chemimpex.comchemimpex.com |
| Enzyme Inhibition | Design of small molecule inhibitors | The phenylalanine scaffold can be modified to fit into the active sites of target enzymes, blocking their function. chemimpex.com |
| Receptor Antagonism | Synthesis of receptor blockers | Used to create molecules that bind to and block receptors like CXCR4 and GnRH, modulating their signaling pathways. caymanchem.commedchemexpress.com |
| Prodrug Design | Targeting amino acid transporters (e.g., LAT1) | Conjugating drugs to a phenylalanine scaffold can enhance their uptake into cancer cells that overexpress these transporters. mdpi.comnih.gov |
| Bioconjugation | Linking to antibodies or other biomolecules | Facilitates the creation of targeted drug delivery systems for improved efficacy and reduced side effects. chemimpex.comnetascientific.com |
Oncology Research
The quest for more effective and targeted cancer therapies has led researchers to explore novel molecular scaffolds, and derivatives of phenylalanine have emerged as promising candidates. The L-type amino acid transporter 1 (LAT1) is often overexpressed in various cancer cells, making it a target for delivering therapeutic agents. researchgate.net Radiohalogen-labeled amino acid derivatives, including those based on phenylalanine, are being investigated for both cancer imaging and radiotherapy. researchgate.net For instance, p-[¹³¹I]iodo-L-phenylalanine ([¹³¹I]IPA) has shown effectiveness in treating gliomas in clinical trials. researchgate.net
The synthesis of conjugates involving phenylalanine derivatives and existing anticancer drugs is a strategy to enhance drug delivery and efficacy. For example, a conjugate of chlorambucil (B1668637) and a Boc-4-amino-l-phenylalanine methyl ester derivative was synthesized to target the LAT1 protein, which is overexpressed in human breast cancer cells (MCF-7). mdpi.com This approach aims to increase the intracellular concentration of the cytotoxic agent in cancer cells. mdpi.com Similarly, sesamol carbamate (B1207046) has been conjugated with L-phenylalanine to create a prodrug targeting LAT1 in melanoma cells. mdpi.com
Furthermore, research into HIV-1 capsid (CA) inhibitors has utilized phenylalanine derivatives. nih.gov These inhibitors are crucial as the CA protein is involved in multiple stages of the viral life cycle. nih.gov By modifying the structure of known inhibitors like PF-74, researchers have developed novel phenylalanine derivatives with significant anti-HIV-1 activity. nih.govnih.gov
Neuroscience and Neurological Disorders
This compound and its related compounds are valuable tools in neuroscience research, particularly in the study of neuropeptides and neuroactive peptides. chemimpex.comchemimpex.com These studies contribute to a deeper understanding of neurological functions and the potential development of treatments for neurodegenerative diseases and other neurological disorders. chemimpex.comchemimpex.com The structural similarity of these synthetic amino acids to natural ones allows them to be used in studying neurotransmitter pathways and the effects of modified amino acids on brain function. netascientific.com
A critical aspect of brain function is the transport of large neutral amino acids (LNAAs) across the blood-brain barrier. In conditions like phenylketonuria (PKU), high levels of phenylalanine in the blood can disrupt this transport, leading to a deficiency of other essential amino acids in the brain and contributing to brain dysfunction. wiley.com Research into PKU highlights the importance of maintaining a balance of amino acids for proper neurological health. wiley.comnews-medical.net D-phenylalanine itself has been investigated for its potential antidepressant effects by modulating neurotransmitter activity, although more research is needed to confirm these findings.
Anti-inflammatory Research
Chronic inflammation is a key factor in many diseases, and researchers are actively seeking new anti-inflammatory agents. Peptides containing hydrophobic amino acids, such as phenylalanine, have demonstrated anti-inflammatory properties. researchgate.net These peptides can interact with and neutralize lipopolysaccharides (LPS), which are potent inflammatory molecules released by bacteria. researchgate.net
For example, the tripeptide Leucine-Proline-Phenylalanine (LPF), derived from walnut protein, has shown potential anti-inflammatory effects in cell-based assays. tandfonline.com Studies have indicated that peptides rich in hydrophobic amino acids can effectively reduce inflammatory responses. researchgate.nettandfonline.com The presence of phenylalanine in these peptides appears to contribute to their anti-inflammatory capacity. researchgate.net Furthermore, an elevated phenylalanine to tyrosine ratio has been observed in patients with cardiovascular disease and is associated with markers of inflammation, suggesting a link between phenylalanine metabolism and inflammatory processes. nih.gov
Diabetes Mellitus Research
The role of amino acids in glucose metabolism and insulin (B600854) secretion is an active area of investigation in diabetes research. Phenylalanine, along with other amino acids like leucine, has been shown to stimulate insulin secretion. diabetesjournals.org This has led to research on the potential of amino acid mixtures to enhance the insulin response to carbohydrate intake in individuals with type 2 diabetes. diabetesjournals.org Studies have shown that co-ingesting a mixture of free amino acids, including phenylalanine, with carbohydrates can significantly increase the insulin response in these patients. diabetesjournals.org
However, the relationship between phenylalanine and diabetes is complex. Elevated levels of phenylalanine have been observed in patients with type 2 diabetes and have been linked to insulin resistance. nih.gov One study suggests that high levels of phenylalanine may impair insulin signaling by modifying the insulin receptor. nih.gov Another study in Chinese patients with type 2 diabetes found that low levels of phenylalanine, particularly in those with a longer duration of the disease, were associated with an increased risk of diabetic small vessel disease. frontiersin.org These findings indicate that maintaining a proper balance of phenylalanine may be crucial in the management of diabetes and its complications. nih.gov D-phenylalanine is also used to synthesize nateglinide, a drug used for treating type 2 diabetes. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies are crucial for designing more potent and selective therapeutic agents.
In the context of HIV-1 capsid inhibitors, SAR studies have been conducted on derivatives of a lead compound, PF-74. nih.govnih.gov By systematically modifying different parts of the phenylalanine scaffold, researchers have been able to identify key structural features that contribute to antiviral activity. nih.govnih.gov For example, the introduction of a methoxy (B1213986) group at the para position of the aniline (B41778) ring in some derivatives was found to be favorable for antiviral activity. nih.gov The replacement of certain moieties with a 4-phenyl-1,2,3-triazole group also led to compounds with promising activity. nih.gov Molecular dynamics simulations have been used to understand the binding modes of these derivatives to the HIV-1 CA protein, further guiding the design of new inhibitors. nih.govnih.gov
In the development of antagonists for the CXCR4 receptor, a key player in cancer metastasis and HIV entry, SAR studies on cyclic pentapeptide scaffolds containing 4-Amino-D-phenylalanine have been performed. caymanchem.com These studies help in understanding the structural requirements for effective receptor binding and antagonism.
The table below summarizes key research findings related to this compound and its derivatives:
| Research Area | Key Findings |
| Oncology | Phenylalanine derivatives are used to target the LAT1 transporter, which is overexpressed in cancer cells, for drug delivery. researchgate.netmdpi.commdpi.com |
| Radioiodinated phenylalanine derivatives show promise for glioma imaging and therapy. researchgate.net | |
| Phenylalanine-based compounds are being developed as HIV-1 capsid inhibitors. nih.govnih.gov | |
| Neuroscience | This compound is a building block for studying neuropeptides and neurological disorders. chemimpex.comchemimpex.com |
| Phenylalanine metabolism is critical for brain function, and its disruption can lead to neurological issues. wiley.com | |
| Anti-inflammatory | Peptides containing phenylalanine exhibit anti-inflammatory properties by neutralizing bacterial lipopolysaccharides. researchgate.net |
| The phenylalanine to tyrosine ratio is linked to inflammatory markers in cardiovascular disease. nih.gov | |
| Diabetes | Phenylalanine can stimulate insulin secretion, but elevated levels may also contribute to insulin resistance. diabetesjournals.orgnih.gov |
| Abnormal phenylalanine levels are associated with complications in type 2 diabetes. frontiersin.org | |
| SAR Studies | Systematic structural modifications of phenylalanine derivatives have led to the identification of potent HIV-1 capsid inhibitors. nih.govnih.gov |
| SAR studies guide the design of CXCR4 antagonists for potential cancer and HIV therapies. caymanchem.com |
Chemical Biology and Bioengineering Probes
Fluorescent Probes and Chemical Tags for Biomolecule Labeling
The ability to visualize and track biomolecules within their native cellular environment is fundamental to understanding complex biological processes. Boc-4-Amino-D-phenylalanine serves as a key building block in the creation of fluorescent probes and chemical tags designed for this purpose. The para-amino group on the phenyl ring provides a convenient handle for the attachment of various reporter molecules, including fluorophores.
Fluorescently labeled amino acids are invaluable tools for the non-invasive study of cellular events in real-time. researchgate.net By incorporating a fluorescent derivative of this compound into a peptide or protein, researchers can track its localization, movement, and interactions within living cells. This approach has been particularly useful in visualizing key steps in processes like peptidoglycan biosynthesis in bacteria, offering insights for the discovery of new antibacterial drugs. The introduction of fluorophores allows for the sensitive detection of these molecules, even at low concentrations, enabling the study of dynamic cellular pathways with high spatial and temporal resolution. researchgate.net
Site-specific labeling of proteins with fluorescent probes allows for detailed investigation of their structure, function, and dynamics. researchgate.net The Boc-protected amino group and the D-configuration of this compound make it a suitable candidate for incorporation into peptides via solid-phase peptide synthesis (SPPS). The resulting peptides, bearing a reactive amino group on the phenylalanine side chain, can be subsequently conjugated to a variety of fluorescent dyes. bocascientific.com This strategy enables the creation of fluorescently labeled proteins for use in advanced imaging techniques. For instance, derivatives of D-phenylalanine can be used to introduce fluorescent tags for studying protein-protein interactions, folding, and dynamics. The use of fluorescent D-amino acids (FDAAs) has also proven effective for visualizing peptidoglycan biosynthesis in bacterial cells.
| Application | Description | Key Feature of this compound derivative |
| Cellular Process Visualization | Enables real-time, non-invasive tracking of biomolecules in living cells. | The para-amino group allows for attachment of fluorophores. |
| Protein Labeling and Imaging | Allows for site-specific fluorescent labeling to study protein structure and function. | Can be incorporated into peptides, providing a site for fluorophore conjugation. |
Visualization of Cellular Processes
Click Chemistry Applications of Azido-Functionalized Derivatives
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and has been widely adopted in chemical biology. uga.eduresearchgate.net Boc-4-azido-D-phenylalanine, a derivative of this compound, is a valuable reagent for these applications. chemimpex.com
The azido (B1232118) group serves as a "handle" that can be specifically reacted with an alkyne-containing molecule, such as a fluorescent probe or a biotin (B1667282) tag, through a click reaction. chemimpex.comiris-biotech.de This allows for the efficient and specific labeling of peptides and proteins that have been synthesized to include this azido-functionalized amino acid. chemimpex.comiris-biotech.de This method is particularly useful for bioconjugation, enabling the attachment of biomolecules to surfaces or other molecules with high precision. chemimpex.com The versatility of click chemistry with azido-amino acids extends to creating complex molecular architectures and functionalized biomaterials. uga.educhemimpex.com
Protein Engineering and Directed Evolution
Protein engineering aims to create proteins with novel or enhanced properties. rsc.org This can be achieved through rational design or directed evolution, a process that mimics natural selection in the laboratory to evolve proteins with desired traits. rsc.orgasm.org The incorporation of ncAAs is a powerful strategy in both approaches. rsc.org
| Technique | Description | Role of this compound Derivative |
| Rational Design | Uses structural and mechanistic knowledge to predict beneficial mutations. rsc.org | Provides a novel chemical functionality at a specific site. |
| Directed Evolution | Creates large libraries of protein variants and screens for improved properties. rsc.orgasm.org | Expands the chemical diversity of the amino acid building blocks available for evolution. |
Understanding Protein-Ligand and Protein-Protein Interactions
The interactions between proteins and other molecules are central to virtually all biological processes. Studying these often transient and complex interactions requires specialized tools. Derivatives of this compound have proven to be valuable in this context. smolecule.comchemimpex.com
By incorporating a D-phenylalanine derivative into a peptide or protein, researchers can probe the binding interface and specificity of protein-protein interactions. smolecule.com The unique stereochemistry and functional groups of the ncAA can influence binding affinity and provide insights into the critical features of the interaction. smolecule.com Furthermore, phenylalanine derivatives containing photo-crosslinkable groups can be used to covalently trap interacting partners, allowing for their identification and characterization. Similarly, the introduction of fluorescently labeled phenylalanine analogs can be used to monitor protein conformational changes upon ligand binding through techniques like Förster resonance energy transfer (FRET). nih.gov These approaches provide a deeper understanding of the molecular basis of protein recognition and function. smolecule.com
Analytical and Characterization Methodologies
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in confirming the molecular structure of Boc-4-Amino-D-phenylalanine.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. The molecular weight of this compound is 280.32 g/mol . nih.govadventchembio.com Electrospray ionization (ESI) is a common technique used for such analyses. google.com MS/MS analysis of the related compound Boc-D-phenylalanine reveals characteristic fragmentation, including the loss of the Boc group. nih.gov
Chromatographic Purity and Enantiomeric Excess Determination (e.g., HPLC, 2D-HPLC)
Chromatographic techniques are essential for assessing the chemical and chiral purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Boc-protected amino acids. chemimpex.comjk-sci.com Purity levels are typically expected to be high, often ≥97% or ≥98%. tcichemicals.comcalpaclab.com Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. researchgate.net
Two-Dimensional HPLC (2D-HPLC) offers enhanced selectivity for analyzing complex samples by using two different column selectivities. This can be particularly useful for resolving impurities that may co-elute with the main compound in a single-dimension separation. researchgate.net
Enantioselective Separation Techniques
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides and drugs is often stereospecific. enamine.net Chiral HPLC is the primary technique for determining the enantiomeric excess (e.e.). This involves the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation. d-nb.info
Several types of CSPs are effective for the separation of N-protected amino acids, including those based on macrocyclic glycopeptides like vancomycin (B549263) and teicoplanin, as well as polysaccharide-based phases. sigmaaldrich.com For instance, a method was developed for the simultaneous diastereo- and enantioseparation of a related N(α)-Boc amino acid derivative using a quinine-based zwitterionic stationary phase. nih.gov The mobile phase composition, often a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with additives like trifluoroacetic acid or triethylamine, is optimized to achieve the best separation. researchgate.netsigmaaldrich.com The goal is to achieve a high resolution between the enantiomeric peaks, confirming a high enantiomeric excess, often greater than 99%. pmarketresearch.com
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Derivatives)
While direct X-ray crystallography data for this compound may not be widely published, the technique is invaluable for unambiguously determining the three-dimensional structure of its derivatives. researchgate.net Single-crystal X-ray diffraction analysis of related Boc-protected phenylalanine derivatives has provided precise information on bond lengths, bond angles, and molecular conformation in the solid state. preprints.orgnih.gov
For example, studies on Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine have detailed its crystal structure, revealing how intramolecular hydrogen bonds stabilize the molecular conformation. preprints.orgpreprints.org Such analyses provide a definitive confirmation of the absolute stereochemistry of the chiral center, which is crucial for pharmaceutical applications. nih.gov The structural parameters derived from these studies, such as the geometry of the urethane (B1682113) group in Boc-derivatives, offer insights into the conformational preferences of these molecules. researchgate.net
Quality Control and Regulatory Considerations for Pharmaceutical Applications
The use of this compound as a building block in pharmaceutical manufacturing necessitates stringent quality control and adherence to regulatory guidelines. chemimpex.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict requirements for chiral compounds used in drugs. nih.govresearchfloor.org
Key quality control parameters for this compound include:
Identity: Confirmed by spectroscopic methods like NMR and MS.
Purity: Assessed by HPLC, with strict limits on impurities. pmarketresearch.com
Enantiomeric Purity: Determined by chiral HPLC, with specifications for the maximum allowable amount of the corresponding L-enantiomer. pmarketresearch.comnih.gov
The manufacturing process must be well-documented, with identity and purity testing performed on key intermediates and the final product. nih.gov These rigorous quality standards ensure the safety and efficacy of the final pharmaceutical product, as different enantiomers can have vastly different pharmacological and toxicological profiles. researchfloor.orglifechemicals.com The increasing demand for enantiomerically pure drugs has made the development and use of high-quality chiral building blocks like this compound a critical aspect of modern drug development. enamine.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations and docking are key computational tools for understanding how a ligand, such as a peptide containing Boc-4-Amino-D-phenylalanine, interacts with its biological target. These methods can predict binding affinities and elucidate the specific molecular interactions that drive recognition and binding.
MD simulations track the movements of atoms over time, providing a dynamic picture of the ligand-target complex. For instance, MD simulations have been employed to understand the molecular basis for the separation of stereoisomers of a related compound, N(α)-Boc-N(4)-(hydroorotyl)-4-aminophenylalanine, by a chiral stationary phase in chromatography. nih.gov In another study, MD simulations were used to investigate the chiral recognition of Boc-protected D- and L-phenylalanine at a lipid membrane interface, revealing the crucial role of hydrogen bonding and steric hindrance. aip.org The insights from these simulations help explain the enantioselectivity observed in experimental settings. aip.org
Researchers also use MD simulations to generate features for machine learning models, which can then predict the structural ensembles of peptides containing non-canonical amino acids. acs.org This approach combines the power of physical simulation with artificial intelligence to accelerate the design of novel peptides. acs.org Furthermore, MD simulations coupled with Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) calculations can predict the binding affinity and polyspecificity of non-canonical amino acids for enzymes like aminoacyl-tRNA synthetase. plos.org
| Study Focus | Ligand(s) | Target | Computational Method(s) | Key Findings |
| Stereorecognition Mechanism nih.gov | N(α)-Boc-N(4)-(hydroorotyl)-4-aminophenylalanine stereoisomers | Quinine-based zwitterionic stationary phase | Molecular Dynamics (MD) | Revealed the role of specific interactions and conformational energy in chiral separation. nih.gov |
| Chiral Recognition at Interface aip.org | Boc-D/L-phenylalanine | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (l-DPPC) lipid membrane | MD Simulations, DFT | The l-lipid/D-amino acid adduct was found to be more stable due to specific hydrogen bonding patterns. aip.org |
| Predicting ncAA Specificity plos.org | 4-Azido-L-phenylalanine (AzF) and other ncAAs | Aminoacyl-tRNA synthetase (aaRS) | Homology Modeling, Docking, MD, MM/PBSA | Computational predictions of binding affinity were consistent with experimental incorporation results. plos.org |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed electronic-level information about molecules, making them ideal for studying reaction mechanisms. These methods can calculate the energies of reactants, transition states, and products, revealing the most likely pathway for a chemical transformation.
In the context of this compound and related molecules, quantum calculations have been used to understand the forces driving molecular recognition. For example, DFT calculations at the M06-2X/6-31+G* level were used to analyze the interaction between Boc-D-phenylalanine (DPA) and a lipid (l-DPPC). aip.org The calculations showed that the complex formed between the lipid and the D-enantiomer of the amino acid (l-lipid/DPA) is more stable by 2.309 kcal/mol than the complex with the L-enantiomer. aip.org This stability is attributed to strong, multiple hydrogen-bonded interactions, particularly between the carboxylic acid moiety of the Boc-D-Phe and the phosphate (B84403) group of the lipid. aip.org Such studies confirm that the specific electronic structure and geometry of the D-amino acid derivative lead to more favorable interactions. aip.org
These computational approaches are also broadly applied to understand catalysis. Studies on 4-aminophenylalanine (the parent amino acid without the Boc group) have explored its mechanism as a nucleophilic catalyst in hydrazone ligations, a reaction important for bioconjugation. nih.gov While experimental, this work highlights the kind of reaction mechanisms—like imine formation—that can be elucidated in detail using quantum chemical methods. nih.gov
Prediction of Conformational Preferences and Stereoselectivity
The three-dimensional shape (conformation) of a molecule is critical to its function. This compound is a chiral molecule, and its specific D-configuration dictates its conformational preferences and how it interacts with other chiral molecules (stereoselectivity).
Computational studies are essential for predicting these preferences. An analysis of crystal structures has shown that D-chiral amino acid residues, including D-phenylalanine, can adopt specific conformations such as the right-handed alpha-helical (αR) region in the solid state. tandfonline.com The bulky tert-butoxycarbonyl (Boc) group and the aromatic ring influence the accessible dihedral angles (φ, ψ) of the amino acid backbone, restricting its conformational freedom compared to simpler amino acids. aip.org
Molecular dynamics simulations are particularly powerful for exploring the conformational landscape and the basis of stereoselectivity. nih.gov In the chiral separation of a Boc-4-aminophenylalanine derivative, MD simulations helped to rationalize the observed elution order of stereoisomers. nih.gov By calculating descriptors such as the interaction energy between the selector and the selectand (INTER_SA) and the conformational energy of the selectand (SELF), researchers could understand the stereorecognition mechanism at a molecular level. nih.gov Similarly, simulations of Boc-D-phenylalanine at a lipid interface demonstrated a clear energetic preference for the D-enantiomer, explaining the observed stereoselectivity in binding. aip.org
| Descriptor | Description | Relevance to Stereoselectivity |
| INTER | Interaction energy between the selector unit and the whole system (kcal/mol) | Quantifies the overall strength of interaction driving the separation. nih.gov |
| INTER_SA | Interaction energy between the selector and the selectand (kcal/mol) | Isolates the direct interaction responsible for chiral recognition. nih.gov |
| SELF | Conformational energy of the selectand relative to its minimum (kcal/mol) | Accounts for the energetic cost of the selectand adopting a binding-competent conformation. nih.gov |
In Silico Screening and Virtual Library Design
In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of being active against a biological target. This approach significantly accelerates the initial stages of drug discovery. This compound is a valuable building block for designing such virtual libraries, especially for therapeutic peptides.
One of the major challenges in developing peptide-based drugs is their susceptibility to degradation by proteases in the body. mdpi.com Incorporating non-canonical D-amino acids like this compound into peptide sequences is a well-established strategy to increase their resistance to these enzymes. mdpi.com
Virtual libraries of peptides containing D-amino acids can be designed and screened against protein targets using molecular docking algorithms. mdpi.com This process filters vast virtual chemical spaces to find promising candidates. For example, a virtual screening of D-tetrapeptides was successfully used to identify novel inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus. mdpi.com This demonstrates that computational strategies using libraries built with D-amino acids can effectively lead to new therapeutic leads. mdpi.com The development of large virtual libraries of non-natural and readily synthesizable amino acids further enhances these screening approaches, moving beyond the limitations of naturally available building blocks. mdpi.com
Emerging Research Directions and Future Perspectives
Integration with Advanced Synthetic Biology Tools
Synthetic biology aims to design and construct new biological parts, devices, and systems. A key technique in this field is genetic code expansion, which allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins. nih.govnih.gov This is achieved by creating engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host cell's translational machinery. nih.gov
Boc-4-Amino-D-phenylalanine is a candidate for integration into these systems. Researchers can evolve TyrRS (tyrosyl-tRNA synthetase) enzymes, which naturally recognize phenylalanine derivatives, to selectively charge a suppressor tRNA with this compound. nih.gov Once incorporated into a protein's primary sequence, the compound can confer novel properties. For instance, the D-amino acid can introduce specific kinks or turns into a peptide backbone, altering protein folding and stability. The 4-amino group, once deprotected, can serve as a reactive site for installing probes, cross-linkers, or other functional moieties. This approach opens avenues for creating designer proteins with enhanced stability, unique catalytic activities, or specific binding capabilities for therapeutic and diagnostic applications. The development of such orthogonal translation systems for D-amino acids remains a challenge but represents a significant frontier in synthetic biology.
Development of Novel Biocatalytic Approaches for Synthesis
While chemical synthesis is the standard route for producing this compound, there is a growing interest in developing biocatalytic methods. Enzymatic synthesis offers advantages such as high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes. nih.gov
Several enzymatic strategies are being explored for the synthesis of D-amino acids. One promising approach involves the stereoinversion of readily available L-amino acids. An in-vivo cascade system using a membrane-associated L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAPDH) has been shown to convert various L-phenylalanine derivatives into their corresponding D-enantiomers with high conversion rates (>99%) and excellent optical purity (>99% ee). nih.gov Another strategy is the asymmetric reductive amination of α-keto acid precursors using engineered amino acid dehydrogenases, such as phenylalanine dehydrogenase (PheDH), coupled with a cofactor regeneration system. mdpi.comsci-hub.se After the enzymatic synthesis of the chiral amino acid, the Boc protecting group can be installed in a subsequent step. sci-hub.se Furthermore, enzymes are being developed not only for synthesis but also for deprotection. Specific amidohydrolases and esterases can selectively remove protecting groups like Cbz or tert-butyl esters, offering a toolkit for the biocatalytic manipulation of protected amino acids. rsc.org
Table 1: Comparison of Biocatalytic Synthesis Strategies for D-Amino Acids
| Biocatalytic Strategy | Key Enzymes | Precursor | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Stereoinversion Cascade | L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (DAPDH), Formate dehydrogenase (FDH) | L-phenylalanine derivatives | High conversion and optical purity; uses readily available L-amino acid precursors. | Demonstrated quantitative conversion of L-Phe to D-Phe (>99% ee). nih.gov |
| Asymmetric Reductive Amination | Phenylalanine dehydrogenase (PheDH), Formate dehydrogenase (FDH) | α-keto acids | High stereoselectivity; applicable to a broad range of substrates. | Used in the multi-kg scale synthesis of an amino acid intermediate for the drug Saxagliptin. mdpi.com |
| Enzymatic Deprotection | Amidohydrolase, Esterase (e.g., BS2 esterase) | N-Cbz or O-tBu protected amino acids | High selectivity under mild conditions; avoids harsh chemical reagents. | Cascade reactions combining esterases and amidohydrolases can deprotect doubly-protected amino acids. rsc.org |
Applications in Supramolecular Chemistry and Materials Science
Amino acids and their derivatives are powerful building blocks in supramolecular chemistry due to their ability to form well-defined nanostructures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com Phenylalanine itself is known to self-assemble into structures such as fibers, tubes, and spheres. mdpi.comrsc.org The modification of the amino acid with a Boc group can significantly influence these assembly processes. For example, Boc-diphenylalanine has been shown to form distinct populations of nanotubes or nanospheres depending on the solvent conditions. rsc.org
This compound offers multiple interaction sites for directing self-assembly. The Boc group enhances hydrophobicity, while the carboxylic acid and the 4-amino group can participate in hydrogen bonding and electrostatic interactions. Recent studies on similar Boc-protected dipeptides containing phenylalanine have shown their ability to self-assemble into fibril and spherical nanostructures that exhibit anti-bacterial activity. wiley.com This suggests a potential application for materials derived from this compound as functional biomaterials. Furthermore, derivatives of the core structure are being explored for the creation of novel hydrogels and polymers for applications in tissue engineering and controlled drug delivery systems. netascientific.com The ability of D-phenylalanine to be recognized selectively by synthetic receptors also opens doors for its use in supramolecular sensing systems. nih.gov
Table 2: Self-Assembled Nanostructures from Phenylalanine Derivatives
| Derivative | Observed Nanostructure(s) | Driving Interactions | Potential Application |
|---|---|---|---|
| L-Phenylalanine | Fibrils, Hydrogels | Electrostatic interactions, Hydrogen bonding, π-π stacking | Biomaterials |
| Boc-Diphenylalanine | Nanotubes, Nanospheres | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Nanotechnology |
| Boc-Phe-Trp-OMe | Fibrils, Spherical nanostructures | Hydrophobic interactions, π-π stacking | Anti-bacterial materials |
| D-Phenylalanine | Not specified for self-assembly, but used in chiral discrimination | Supramolecular interaction with chiral receptors | Chemical sensing |
Expanding the Scope of Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of this field is the introduction of a unique chemical handle into a biomolecule, which can then be selectively modified. Unnatural amino acids are a primary vehicle for introducing such handles into proteins.
This compound is a promising scaffold for bioorthogonal applications. While the compound itself is not bioorthogonally reactive, its 4-amino group serves as a latent functional handle. After the incorporation of this compound into a peptide via solid-phase synthesis and subsequent removal of the Boc group, the newly exposed primary aniline (B41778) on the side chain can be selectively derivatized. This aniline can be modified to introduce a variety of bioorthogonal functional groups, such as azides, alkynes, or tetrazines. These groups can then participate in highly specific ligation reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) or inverse-electron-demand Diels-Alder reactions. This two-step functionalization strategy allows for the precise labeling of peptides and proteins for imaging, tracking, or the targeted delivery of therapeutic agents. chemimpex.comchemimpex.com
High-Throughput Screening Applications
High-throughput screening (HTS) is a critical technology in drug discovery and materials science, enabling the rapid testing of massive libraries of compounds. The inclusion of unnatural amino acids like this compound in these libraries significantly expands the accessible chemical space, increasing the probability of identifying molecules with desired properties.
The compound can be used as a building block in the synthesis of one-bead-one-compound (OBOC) peptide libraries. nih.gov The structural constraints imposed by the D-amino acid and the functionality of the 4-amino group can lead to peptides with unique conformations and binding properties. These libraries can be screened against biological targets like enzymes or receptors to identify novel inhibitors or modulators. nih.gov For example, HTS has been used to find peptidyl inhibitors of the calcineurin/NFAT interaction, a key pathway in the immune response. nih.gov Beyond drug discovery, HTS methodologies are also being developed to screen the material properties of peptide assemblies. arxiv.org By incorporating this compound into peptide sequences, libraries can be generated and screened for self-assembly behavior, hydrogel formation, or specific mechanical properties, accelerating the discovery of new biomaterials.
Q & A
Q. What are the standard protocols for synthesizing Boc-4-Amino-D-phenylalanine, and how do stereochemical considerations influence its synthesis?
this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc (tert-butoxycarbonyl) group protects the amino group during coupling reactions. Critical steps include:
- Boc protection : Reacting 4-amino-D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DMF) .
- Coupling : Using activating agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to link the protected amino acid to a resin or peptide chain .
- Stereochemical control : The D-configuration requires chiral HPLC or enzymatic resolution to ensure enantiomeric purity, as racemization during synthesis can compromise downstream applications .
Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?
Key methods include:
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard for assessing purity (≥98% as per supplier specifications) and monitoring degradation .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (C₁₄H₂₀N₂O₄, theoretical MW 290.3) and detects side products like deprotected or oxidized species .
- NMR : ¹H/¹³C NMR verifies Boc-group integrity and absence of racemization (e.g., splitting patterns for chiral centers) .
Q. How is this compound utilized in peptide modification for structural studies?
The Boc-protected amino acid is incorporated into peptides to introduce a reactive 4-amino group on the phenylalanine side chain. Applications include:
- Site-specific labeling : The 4-amino group can be functionalized with fluorophores, biotin, or crosslinkers for protein interaction mapping .
- Conformational studies : The D-configuration disrupts α-helix or β-sheet formation, enabling analysis of peptide folding dynamics .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during this compound incorporation into peptides?
Racemization risks arise during repeated deprotection (e.g., TFA treatment) and coupling. Mitigation approaches:
- Low-temperature coupling : Performing reactions at 0–4°C reduces base-catalyzed racemization .
- Coupling additives : HOBt (hydroxybenzotriazole) suppresses racemization by stabilizing active esters .
- Chiral validation : Post-synthesis analysis via circular dichroism (CD) or enzymatic digestion ensures retention of D-configuration .
Q. How do substituents on the phenyl ring (e.g., 4-amino vs. 4-nitro or 4-bromo) affect the reactivity of Boc-protected D-phenylalanine derivatives?
Comparative studies show:
- Electron-donating groups (e.g., -NH₂) : Increase nucleophilicity, enhancing conjugation efficiency with electrophilic tags (e.g., NHS esters) .
- Electron-withdrawing groups (e.g., -NO₂, -Br) : Reduce solubility in aqueous buffers but improve stability in organic solvents .
- Steric effects : Bulkier groups (e.g., -Br) may hinder coupling reactions, requiring longer activation times .
Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved experimentally?
Discrepancies arise from solvent polarity and pH:
- Polar aprotic solvents : High solubility in DMF or DMSO (>50 mg/mL), but precipitation occurs in water or alcohols due to Boc-group hydrophobicity .
- pH-dependent solubility : Acidic conditions (pH <3) protonate the amino group, improving aqueous solubility, while neutral pH promotes aggregation . Resolution requires standardized solvent systems (e.g., 0.1% TFA in acetonitrile/water for HPLC) and dynamic light scattering (DLS) to monitor aggregation .
Q. How can researchers troubleshoot low yields in this compound-mediated peptide conjugations?
Common issues and solutions:
- Incomplete deprotection : Extend TFA treatment time or add scavengers (e.g., triisopropylsilane) to enhance Boc-group removal .
- Side reactions : Use orthogonal protecting groups (e.g., Fmoc for ε-amino lysine) to prevent undesired crosslinking .
- Purification challenges : Employ gradient elution in HPLC with ion-pair reagents (e.g., TFA) to separate closely related impurities .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
